2,2',4,4',6-Pentachlorodiphenyl ether

Description

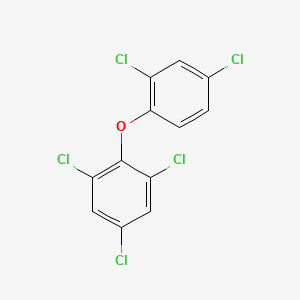

Structure

2D Structure

3D Structure

Properties

CAS No. |

104294-16-8 |

|---|---|

Molecular Formula |

C12H5Cl5O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1,3,5-trichloro-2-(2,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H5Cl5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H |

InChI Key |

FONWDRSQXQZNBN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |

Other CAS No. |

104294-16-8 |

Synonyms |

2,2',4,4',6-pentachlorodiphenyl ether CDE1 |

Origin of Product |

United States |

Environmental Occurrence and Distribution of 2,2 ,4,4 ,6 Pentachlorodiphenyl Ether: Research Perspectives

Methodologies for Detecting 2,2',4,4',6-Pentachlorodiphenyl Ether in Abiotic Environmental Matrices

The accurate detection and quantification of this compound in various environmental compartments are crucial for understanding its fate and transport. Researchers employ a range of sophisticated analytical techniques to identify this compound in the atmosphere, water, soil, and dust.

Atmospheric Compartments: Gas and Particulate Phase Detection

In the atmosphere, this compound can exist in both the gas phase and adsorbed to particulate matter. osha.gov The collection of this compound from the air often involves the use of high-volume air samplers equipped with glass fiber filters to capture particulate-bound compounds and polyurethane foam (PUF) plugs or XAD-7 resin tubes to trap the gaseous phase. nih.gov

Following collection, the samples are typically extracted with organic solvents such as carbon disulfide. nih.gov The analytical determination is commonly performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or, for higher sensitivity and specificity, a mass spectrometer (MS). nih.gov These methods allow for the separation and identification of the target compound from a complex mixture of other atmospheric components.

Aquatic Environments: Analysis in Water and Sediment Samples

In aquatic environments, this compound is analyzed in both water and sediment. Due to its hydrophobic nature, it tends to partition from the water column and accumulate in sediments.

For water analysis, large volume samples are typically collected and passed through solid-phase extraction (SPE) cartridges to concentrate the analyte. Sediments, on the other hand, require more rigorous extraction techniques, such as Soxhlet extraction or pressurized liquid extraction (PLE), using solvents like dichloromethane (B109758) or a hexane (B92381)/acetone mixture.

The subsequent analysis is predominantly carried out using high-resolution gas chromatography-mass spectrometry (HRGC-MS), which provides the necessary sensitivity and selectivity to detect the low concentrations often found in environmental samples.

Terrestrial Systems: Characterization in Soil and Dust

The analysis of this compound in soil and indoor dust is critical for assessing potential human exposure pathways. Sample preparation for these matrices involves extraction with organic solvents, often aided by techniques like sonication or accelerated solvent extraction (ASE).

A crucial step in the analysis of soil and dust samples is the cleanup of the extract to remove interfering co-extracted substances. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or alumina. The final determination is typically performed by GC-MS. Studies have shown that indoor dust can be a significant reservoir for various POPs, including polychlorinated biphenyls (PCBs), with concentrations in house dust often being considerably higher than in yard soil. nih.gov

Studies on the Spatial and Temporal Distribution Patterns of this compound Congeners

Understanding the spatial and temporal distribution of this compound is key to identifying its sources, transport pathways, and areas of potential concern. Research in this area often involves monitoring programs that collect samples from diverse geographical locations over extended periods.

While specific data for this compound is limited, studies on related compounds like polybrominated diphenyl ethers (PBDEs) and PCBs offer insights into the likely behavior of this congener. For instance, studies on PBDEs have shown higher concentrations in urban and industrial areas compared to rural and remote locations, suggesting significant anthropogenic sources. uliege.be Seasonal variations are also observed, with concentrations sometimes being higher in winter, potentially due to lower atmospheric mixing heights and increased emissions from heating sources. uliege.be

Temporal trend studies of other POPs have shown both declines and persistent levels. For example, some PBDE congener concentrations have shown a decrease in recent years following their phase-out, while others persist in the environment. nih.gov Similarly, levels of some PCBs have declined over time, but they can still be detected in various environmental compartments. researchgate.net Long-range atmospheric transport is a significant factor in the global distribution of these compounds, leading to their presence in remote regions like the Arctic and Antarctic. nih.govnih.gov

Comparative Analysis of Environmental Levels with Other Persistent Organic Pollutants (POPs)

Studies have shown that the concentrations of various POPs can differ significantly depending on the location and the specific compounds being analyzed. For example, in some environments, the levels of certain PCB congeners may be higher than those of PBDEs, while in others, the reverse may be true. The relative abundance of different POPs is influenced by historical and current usage patterns, as well as their individual chemical properties that govern their environmental fate and transport.

The Stockholm Convention on Persistent Organic Pollutants lists many of these chemicals, highlighting the global concern over their environmental impact. nih.gov The convention aims to eliminate or restrict the production and use of these substances. nih.gov

Below are interactive data tables summarizing typical concentration ranges for related POPs in various environmental matrices, which can serve as a benchmark for future studies on this compound.

Table 1: Typical Concentrations of Selected PCBs in Environmental Matrices

| Matrix | Location | Concentration Range (ng/g) |

| House Dust | Urban | 260 - 23,000 nih.gov |

| Yard Soil | Urban | 15 - 1,800 nih.gov |

| Sediment | Industrial Harbor | High levels, specific values vary |

Table 2: Typical Concentrations of Selected PBDEs in Environmental Matrices

| Matrix | Location | Concentration Range (ng/m³) |

| Air | Electronic Recycling Facility | <0.7 - 61 (for BDE-209) |

| Air | Electronic Recycling Facility | <0.9 - 16 (for BDE-47) |

| Indoor Dust | Various | 1,780 - 25,200 (total PBDEs) nih.gov |

Sources and Environmental Release Pathways of 2,2 ,4,4 ,6 Pentachlorodiphenyl Ether

Primary Sources: Industrial Production and Commercial Applications of Polychlorinated Diphenyl Ethers

Historically, polychlorinated diphenyl ethers were utilized in a range of industrial and commercial applications due to their chemical properties. In the 20th century, PCDEs were employed as flame retardants, hydraulic fluids, electric insulators, lubricants, and plasticizers. nih.gov While some PCDEs have antiseptic properties and applications in heat transfer, their primary route into the environment has been as unintended byproducts rather than through direct large-scale production for these uses. industrialchemicals.gov.au

The production of PCDEs for scientific research often involves a coupling reaction between diphenyliodonium salts and chlorophenol. industrialchemicals.gov.au However, their more significant presence in the environment stems from their formation as impurities in other chemical manufacturing processes.

Secondary Formation Pathways in Environmental Systems

The widespread occurrence of 2,2',4,4',6-pentachlorodiphenyl ether and other PCDEs is largely attributable to their unintentional formation as byproducts in various industrial processes. foxscientific.com

A significant secondary source of PCDEs is their formation as impurities during the synthesis of commercial chlorophenol preparations and chlorinated phenoxyacetic acids. industrialchemicals.gov.aufoxscientific.com Technical grade chlorophenol products, such as trichlorophenol (TCP) and pentachlorophenol (PCP), have been found to contain PCDEs. industrialchemicals.gov.au These chlorophenols were extensively used as industrial wood preservatives, fungicides, insecticides, and antibacterial agents from the 1940s to the 1980s. nih.gov

The manufacturing processes for these chemicals can lead to the formation of PCDEs, which then contaminate the final products. nih.govnih.gov Consequently, PCDEs can be released into the environment through the production, use, handling, and disposal of these chlorophenol-based products. nih.gov The concentration of PCDEs in commercial chlorophenols and related products can range from 4.4 to 1000 mg/kg wet weight. nih.gov

Another notable secondary source of PCDEs is their presence in polychlorinated biphenyl (B1667301) (PCB) transformer oil. foxscientific.com Analysis of used PCB transformer fluids has revealed the presence of PCDEs at varying concentrations, with some samples containing up to 51% PCDEs, while others have significantly lower amounts or none at all. industrialchemicals.gov.au The formation of these compounds in transformer oil is a critical pathway for their environmental introduction, particularly given the historical widespread use of PCBs in electrical equipment. foxscientific.com

Release Mechanisms from Consumer Products and Waste Streams

The release of this compound into the environment occurs through various mechanisms associated with products containing PCDEs as impurities and from waste disposal processes. Products treated with chlorophenol-based preservatives, such as wood, can release PCDEs over time through weathering and leaching.

Incineration of municipal waste is another identified pathway for the release of PCDEs into the environment. nih.govindustrialchemicals.gov.au The combustion of materials containing chlorinated compounds can lead to the formation and subsequent emission of PCDEs in fly ash and flue gases. industrialchemicals.gov.au

The following table summarizes the primary and secondary sources of Polychlorinated Diphenyl Ethers, including this compound.

| Source Type | Specific Source | Release Pathway |

| Primary | Industrial Applications | Use as flame retardants, hydraulic fluids, lubricants, etc. nih.gov |

| Secondary | Chlorophenol Production | Impurities in commercial products like TCP and PCP. industrialchemicals.gov.aufoxscientific.com |

| Secondary | PCB Transformer Oil | Contaminants in dielectric fluids. industrialchemicals.gov.aufoxscientific.com |

| Secondary | Waste Incineration | Formation and release during combustion of municipal waste. nih.govindustrialchemicals.gov.au |

Environmental Transport and Fate Processes of 2,2 ,4,4 ,6 Pentachlorodiphenyl Ether

Long-Range Environmental Transport Investigations

Polychlorinated diphenyl ethers (PCDEs), including the 2,2',4,4',6-penta- CDE congener, are recognized for their capacity for long-range environmental transport (LRT). nih.gov This property allows them to travel far from their emission sources, leading to their detection in remote environments such as the Arctic. nih.govresearchgate.net The potential for a chemical to undergo LRT is governed by a combination of its physicochemical properties, the characteristics of the environment, and the mode of its release. Key properties influencing LRT include volatility and persistence against degradation. researchgate.net

Atmospheric Transport Modeling and Observational Studies

The atmosphere is a primary pathway for the global distribution of semi-volatile organic chemicals (SOCs) like 2,2',4,4',6-Pentachlorodiphenyl ether. nih.govresearchgate.net The process often involves a phenomenon known as "global fractionation" or the "cold-trap" effect, where chemicals undergo repeated cycles of evaporation in warmer regions and deposition in colder regions, gradually migrating towards the poles. nih.gov

Scientific understanding of this transport is heavily reliant on a variety of environmental fate and transport models. nih.gov These include:

Multimedia Box Models: These models, such as the OECD Pov and LRTP Screening Tool, divide the environment into interconnected compartments (air, water, soil, sediment) to simulate the distribution of chemicals. nih.govnih.gov They are used to calculate metrics that quantify LRT potential, such as characteristic travel distance (CTD), defined as the distance over which a chemical's concentration in a mobile medium falls to about 37% of its initial value. researchgate.netresearchgate.net

Spatially Resolved Models: Advanced models like the HYSPLIT (Hybrid Single-Particle Lagrangian Integrated Trajectory) model and chemical transport models like GEOS-Chem are used for more complex simulations of atmospheric transport, dispersion, chemical transformation, and deposition. noaa.govnoaa.govnih.gov These models can track the movement of pollutants from specific sources and predict their deposition to sensitive ecosystems like the Great Lakes. noaa.govnoaa.gov

Neural Network Models: More recently, deep neural networks have been explored for modeling the atmospheric transport of tracers, offering potential for highly accurate and stable predictions over long time horizons. arxiv.org

A critical process influencing the atmospheric transport of these compounds is their partitioning between the gas phase and atmospheric aerosols. nih.govresearchgate.net Sorption to particles affects their atmospheric residence time and how they are removed from the atmosphere via wet and dry deposition. nih.gov Modeling studies for structurally similar compounds like PCDD/Fs have shown that vapor/particle partitioning is a key parameter determining their ultimate fate and deposition patterns. noaa.gov

Hydrological Transport and Sedimentation Dynamics

While atmospheric transport is significant, hydrological systems also play a crucial role in the movement of this compound. The primary route for PCDEs to enter aquatic systems is often through waste streams and subsequent environmental cycling from other compartments. researchgate.net Once in a river or lake, the compound's low water solubility and high affinity for organic carbon mean it will preferentially adsorb to suspended particles and bottom sediments. cdc.govclu-in.org

This strong sorption behavior dictates its transport and fate in water. The movement of the contaminant is largely tied to the movement of sediment. During periods of high flow, contaminated sediments can be resuspended and transported downstream, while in calmer conditions, they are deposited and accumulate in sedimentation zones. researchgate.net This makes sediments a major sink and a long-term secondary source of PCDEs in the aquatic environment.

Groundwater can also be a transport vector. Studies on other chlorinated compounds, such as pentachlorophenol, in shallow aquifers show that transport is controlled by factors like groundwater flow velocity and the fraction of organic carbon in the aquifer material, which influences retardation. epa.gov Geochemical studies have demonstrated that interbasin groundwater transfer can be a significant, often overlooked, pathway for moving solutes across watersheds. uga.edu

Multi-Media Partitioning and Distribution Studies

The distribution of this compound in the environment is governed by how it partitions between different media (air, water, soil, sediment, and biota). cdc.gov This behavior is predicted by its physicochemical properties, particularly its partition coefficients. wikipedia.org

Key partitioning coefficients include:

Octanol-Water Partition Coefficient (Kow): This coefficient measures a chemical's hydrophobicity, or its tendency to partition from water into a fatty, organic medium (like 1-octanol, which serves as a surrogate for lipids). wikipedia.org A high Kow value indicates a preference for fatty tissues and organic matter.

Organic Carbon-Water Partition Coefficient (Koc): This describes the tendency of a chemical to be adsorbed by soil and sediment, specifically binding to the organic matter within them. cdc.gov A high Koc indicates that the compound will be relatively immobile in soil and will not readily leach into groundwater. cdc.gov

Henry's Law Constant: This value indicates the tendency of a chemical to volatilize from an aqueous solution into the air. cdc.gov

For highly chlorinated compounds like this compound, these values indicate strong hydrophobicity and a high affinity for organic carbon. For example, the closely related compound 2,2',4,4',5-pentachlorobiphenyl (B1196140) has a very high log Kow, indicating it is highly lipophilic. wikipedia.org This implies that this compound will be found primarily in soil, sediments, and the fatty tissues of organisms rather than dissolved in water. clu-in.orgwikipedia.org

Degradation and Transformation Pathways of Polychlorinated Diphenyl Ethers

While PCDEs are persistent, they are not entirely inert and can be transformed through various processes in the environment. nih.gov The primary transformation mechanisms are biotic, driven by microorganisms. nih.gov

Biotic Transformation Mechanisms (Biotransformation/Biodegradation)

The susceptibility of a PCDE congener to microbial degradation is largely dependent on its degree of chlorination and the specific environmental conditions.

Microorganisms have evolved diverse strategies to break down halogenated aromatic compounds. The specific pathway often depends on the availability of oxygen.

Aerobic Degradation: In the presence of oxygen, some bacteria can degrade diphenyl ethers. The initial attack often involves dioxygenase enzymes that hydroxylate one of the aromatic rings. This is followed by the cleavage of the ether bond, breaking the molecule into smaller, more easily metabolized chlorinated phenols and catechols. nih.gov For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade the analogous compound 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) via hydroxylation. nih.gov Similarly, Sphingomonas sp. strain SS33 can utilize 4,4'-dichlorodiphenyl ether for growth, breaking it down into halocatechols. nih.gov

Anaerobic Reductive Dechlorination: For highly chlorinated compounds like this compound, anaerobic degradation is the more significant pathway. epa.gov In anoxic environments like deep sediments, specific microbial consortia can use chlorinated compounds as electron acceptors in a process called reductive dechlorination (or dehalorespiration). epa.govnih.gov In this process, a chlorine atom is removed and replaced with a hydrogen atom.

Extensive research on the structurally similar polychlorinated biphenyls (PCBs) provides a strong model for PCDE degradation. Studies have consistently shown that anaerobic microorganisms in sediments progressively remove chlorine atoms from highly chlorinated PCBs. epa.govpsu.edu This dechlorination is not random; it typically occurs preferentially at the meta and para positions of the biphenyl (B1667301) rings. epa.govnih.gov The result is the accumulation of lower-chlorinated congeners that are often enriched with ortho-position chlorines. epa.govpsu.edu

Specific findings relevant to this process include:

Microorganisms from PCB-contaminated Hudson River sediments were shown to dechlorinate Aroclor 1242, reducing the average number of meta and para chlorines and causing an accumulation of ortho-substituted congeners like 2-chlorobiphenyl. epa.gov

Incubation of 2,3,4,5,6-pentachlorobiphenyl (B96224) with anaerobic sediment slurries resulted in dechlorination at the meta and para positions. nih.govnih.gov

The process is often mediated by specific groups of bacteria, with evidence pointing towards the involvement of sulfate-reducing bacteria and specialized dechlorinators like Dehalococcoides species. nih.govnih.gov

These processes effectively transform this compound into less chlorinated diphenyl ethers, altering its toxicity and making it potentially more susceptible to further aerobic degradation.

Metabolic Pathways in Organisms: Hydroxylation and Dehalogenation

The metabolic transformation of this compound, a pentabrominated diphenyl ether (pentaBDE), within organisms is a complex process involving several key pathways, primarily hydroxylation and dehalogenation. These biotransformations are crucial in determining the compound's persistence, bioaccumulation, and potential toxicity.

Hydroxylation: This is an oxidative metabolic process, often mediated by cytochrome P450 (CYP) enzymes, where a hydroxyl (-OH) group is added to the molecule. In-vivo studies on rats exposed to BDE-100 have demonstrated the formation of multiple hydroxylated metabolites. These include five monohydroxylated penta-BDEs (OH-pentaBDEs), six monohydroxylated tetra-BDEs (OH-tetraBDEs), and two dihydroxylated tetra-BDEs (diOH-tetraBDEs). nih.gov Theoretically, nine distinct monohydroxylated PBDEs can be formed directly from BDE-100 through hydroxylation or via an epoxide intermediate followed by a bromine shift. nih.gov However, some in-vitro studies using rat and human liver microsomes did not detect any metabolites from BDE-100, suggesting that the metabolic rate might be slow under those specific laboratory conditions or that different enzyme systems are involved in living organisms compared to microsomal assays. nih.gov The presence of more bromine atoms may hinder the ease of microsomal oxidation. nih.gov

Dehalogenation: This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. This is a significant pathway in both abiotic and biotic degradation. In organisms, reductive debromination is a key metabolic route, particularly under anaerobic (oxygen-deficient) conditions facilitated by microbial communities in sediments and soils. nih.govnih.gov Studies have shown that anaerobic bacteria can reductively debrominate higher-brominated PBDEs, contributing to the environmental load of less-brominated, and often more bioaccumulative, congeners like tetra- and penta-BDEs. nih.govnih.gov For instance, a novel Dehalococcoides mccartyi strain, GY50, demonstrated the ability to debrominate BDE-100 completely to diphenyl ether within two weeks. nih.gov

The combination of these pathways means that once BDE-100 enters an organism, it can be transformed into a suite of other compounds—hydroxylated, debrominated, or both—each with its own distinct chemical properties and potential biological activity.

Formation and Fate of Hydroxylated and Methoxylated Metabolites

Following the initial metabolic reactions, hydroxylated and methoxylated derivatives of this compound can be formed, and their subsequent fate is of significant environmental and toxicological interest.

Hydroxylated Metabolites (OH-PBDEs): As established, OH-PBDEs are known metabolites of BDE-100 and other PBDEs in vertebrates. nih.gov These metabolites have been identified in various biological samples, including human blood, indicating that they are formed in the body and can accumulate. nih.gov The addition of the hydroxyl group increases the polarity of the parent compound, which would typically facilitate excretion. However, the structural similarity of some OH-PBDEs to endogenous hormones, such as thyroid hormones, can lead to their binding to transport proteins like transthyretin (TTR). nih.gov This binding can increase their persistence and circulation in the blood, potentially leading to endocrine-disrupting effects. nih.govmdpi.com Studies on human blood have found that the concentration of hydroxylated metabolites can be comparable to or even higher than that of the parent PBDEs, underscoring their tendency to accumulate.

Methoxylated Metabolites (MeO-PBDEs): Methoxylated PBDEs have also been detected in a wide range of marine organisms, from algae and sponges to high-trophic-level animals like seals and polar bears, as well as in human tissues. researchgate.netsciencepublishinggroup.com However, the primary source of these MeO-PBDEs is largely considered to be natural production by marine life, such as sponges and algae, rather than direct metabolism of anthropogenic PBDEs in vertebrates. nih.govmdpi.com While MeO-PBDEs are widespread, their origin in many organisms is attributed to bioaccumulation from their diet and environment. nih.govmdpi.com There is evidence of metabolic links; for example, some fish species have demonstrated the ability to biotransform MeO-PBDEs into OH-PBDEs via O-demethylation, a reaction catalyzed by CYP enzymes. nih.gov This indicates that while vertebrates may not be the primary producers of MeO-PBDEs from BDE-100, they can process these compounds if exposed to them.

The table below summarizes the types and sources of these metabolites.

| Metabolite Type | Formation Pathway | Primary Source | Fate in Organisms |

| Hydroxylated PBDEs (OH-PBDEs) | Metabolic hydroxylation of PBDEs (e.g., BDE-100) by CYP enzymes. | Anthropogenic (Metabolism) | Can bind to transport proteins, bioaccumulate, potential for endocrine disruption. nih.gov |

| Methoxylated PBDEs (MeO-PBDEs) | Primarily natural biosynthesis in marine organisms (e.g., algae, sponges). nih.govmdpi.com | Natural | Bioaccumulate through the food web; can be demethylated to OH-PBDEs in some species. nih.gov |

Abiotic Transformation Processes

Abiotic processes, which are not mediated by living organisms, play a critical role in the transformation of this compound in the environment. These reactions include degradation by sunlight, heat, and other chemical interactions.

Photodegradation and Photolysis in Environmental Matrices

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. BDE-100 is susceptible to this process in various environmental settings. Laboratory studies have identified two main photodegradation pathways for BDE-100 in ice solid samples:

Stepwise Reductive Debromination: This is a primary mechanism where the molecule loses bromine atoms one by one, resulting in the formation of diphenyl ethers with fewer bromine atoms.

Intramolecular Elimination of HBr: This pathway involves the removal of a hydrogen and a bromine atom from adjacent positions on the aromatic rings, leading to the formation of polybrominated dibenzofurans (PBDFs).

A study on the photolysis of BDE-100 in ice identified eight different photoproducts, consisting of both lower-brominated diphenyl ethers and PBDFs. The degradation kinetics in ice were found to be similar to those in water. Another study investigating the photolysis of BDE-100 in the organic solvent hexane (B92381) also confirmed that consecutive reductive debromination is the main degradation mechanism.

| Matrix | Degradation Pathway(s) | Key Products |

| Ice | Reductive Debromination, Intramolecular HBr Elimination | Lower-brominated diphenyl ethers, Polybrominated dibenzofurans (PBDFs) |

| Hexane (organic solvent) | Reductive Debromination | Lower-brominated diphenyl ethers |

Pyrolysis Studies

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere (in the absence of oxygen). While specific pyrolysis studies focusing solely on the this compound congener are limited, research on the general class of PBDEs provides insight into its likely behavior.

The thermal treatment of products containing PBDEs, such as in e-waste recycling or accidental fires, can lead to their degradation and the formation of other hazardous compounds. nih.gov General studies on PBDE pyrolysis show that the process typically involves breaking the ether bond and/or debromination. nih.govaaqr.org A significant concern with the pyrolysis of PBDEs is the potential for the formation of highly toxic polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs). nih.govresearchgate.net The specific products and their yields depend on the temperature, the level of bromination of the parent PBDE, and the presence of other materials. nih.gov Lower-brominated PBDEs are considered more likely to transform into PBDD/Fs compared to higher-brominated congeners. aaqr.org

Chemical Degradation Reactions in Environmental Contexts

Beyond photolysis, BDE-100 can undergo other abiotic chemical degradation reactions. A notable process that has been investigated for environmental remediation is reductive debromination by zerovalent iron (Fe⁰). aaqr.org This reaction is a promising method for degrading PBDEs in contaminated soil and sediment.

In studies using zerovalent iron, BDE-100 was shown to undergo stepwise reductive debromination, where it was transformed into lower-brominated congeners. aaqr.org The reaction proceeds by replacing bromine atoms with hydrogen, leading to the formation of more stable and less brominated products. aaqr.org The reaction rate tends to decrease as the number of bromine atoms on the diphenyl ether molecule decreases. aaqr.org This process is considered the dominant reaction pathway in this system, with no oxidation products detected. aaqr.org The use of environmentally relevant sulfide (B99878) minerals, such as iron sulfide, can also catalyze this debromination, although at a slower rate than pure zerovalent iron, suggesting this may be a possible source of lower-brominated BDEs in anaerobic environments. aaqr.org

Bioaccumulation and Trophic Transfer Dynamics of 2,2 ,4,4 ,6 Pentachlorodiphenyl Ether

Mechanisms of Uptake and Accumulation in Aquatic and Terrestrial Organisms

The bioaccumulation of 2,2',4,4',6-Pentachlorodiphenyl ether in both aquatic and terrestrial ecosystems is governed by a combination of passive and active processes. As a lipophilic compound, its primary route of uptake is through passive diffusion from the surrounding environment and via dietary intake.

In aquatic environments , organisms can absorb this compound directly from contaminated water through respiratory surfaces like gills and, to a lesser extent, through dermal contact. However, for hydrophobic compounds such as this, dietary uptake is often the more significant pathway. cimi.org Phytoplankton and other primary producers at the base of the food web can absorb the compound from the water, initiating its entry into the food chain. cimi.org Zooplankton then consume these primary producers, and the contaminant is subsequently transferred to higher trophic levels as larger organisms prey on smaller ones. cimi.org

In terrestrial ecosystems , the primary mechanism of uptake for many organisms is through the consumption of contaminated food. Soil invertebrates, for instance, may accumulate the compound from the soil, which is then transferred to their predators. Plants can also take up lipophilic compounds from the soil, making them a potential source of contamination for herbivores. The specific mechanisms of uptake and the relative importance of different exposure routes can vary depending on the organism's feeding strategy, habitat, and the bioavailability of the compound in the environment.

Bioaccumulation Kinetics and Factors Influencing Bioaccumulation Potential

The potential for this compound to bioaccumulate is influenced by a variety of factors related to its chemical properties and the physiology of the organism. Bioaccumulation kinetics describe the rates of uptake and elimination of the compound, which determine its concentration in an organism over time.

Key factors influencing the bioaccumulation potential include:

Lipophilicity: As a lipophilic compound, this compound has a high affinity for fatty tissues, where it can be stored and accumulate to high concentrations. cimi.org

Metabolism: The ability of an organism to metabolize and excrete the compound plays a crucial role in its bioaccumulation. Compounds that are resistant to metabolic breakdown are more likely to persist and accumulate in the body. cimi.org

Organism-Specific Factors: Biological characteristics such as an organism's lipid content, body size, age, and trophic position in the food web can all influence the extent of bioaccumulation. uib.noresearchgate.net

Environmental Conditions: Abiotic factors such as water chemistry and sediment composition can affect the bioavailability of the compound in the environment, thereby influencing its uptake by organisms. nih.gov

The degree of chlorination is a significant determinant of the bioaccumulation potential of PCDEs. Generally, an increase in the number of chlorine atoms leads to higher lipophilicity and greater resistance to metabolic degradation, resulting in a higher potential for bioaccumulation. nih.gov However, this relationship is not always linear, and the specific arrangement of chlorine atoms on the diphenyl ether structure (the congener) also plays a critical role.

Studies on various PCDE congeners have demonstrated that their bioaccumulation is species-specific. For instance, in a simulated aquatic food chain, the bioaccumulation factors (BCFs) of 12 different PCDE congeners varied among the organisms tested (an alga, a water flea, and a fish). nih.gov While research specifically detailing the accumulation of this compound is limited, it is expected to follow the general trend of other pentachlorinated congeners, exhibiting significant bioaccumulation potential. The congener-specific accumulation patterns are also influenced by the organism's ability to metabolize different congeners at varying rates.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and biological activity of chemicals based on their molecular structure. For PCDEs, QSAR models have been developed to predict various physicochemical properties that are closely linked to their bioaccumulation potential, such as the octanol-water partition coefficient (Kow) and water solubility. researchgate.net

Comparative Bioaccumulation Potentials with Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs)

The bioaccumulation potential of this compound is often compared to that of two other major classes of halogenated aromatic compounds: polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). Structurally, PCDEs are similar to both PCBs and PBDEs, and they share many of the same physicochemical properties that drive bioaccumulation, such as high lipophilicity and resistance to degradation.

Several studies have indicated that the bioaccumulation and biomagnification potential of PCDEs are comparable to those of PCBs and PBDEs. epa.gov This is a significant concern, as PCBs and PBDEs are well-documented to accumulate to high levels in wildlife and humans, leading to potential adverse health effects.

A study on juvenile American kestrels investigated the bioaccumulation and retention of various PCB and PBDE congeners. nih.gov Among the PBDEs studied was 2,2',4,4',6-pentabromodiphenyl ether (BDE-100), the brominated analogue of the compound of interest. The retention of BDE-100 was found to be consistent with that of persistent PCBs, suggesting a similar potential for bioaccumulation. nih.gov This finding provides strong evidence that this compound likely has a bioaccumulation potential comparable to that of persistent PCBs and PBDEs with a similar degree of halogenation.

Retention Factors of Selected PBDE Congeners in Juvenile American Kestrels

The retention factor represents the percentage of the total administered dose that is retained in the organism's body. A higher retention factor indicates a greater potential for bioaccumulation.

| Compound | Retention Factor (%) |

|---|---|

| BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) | 7.8 - 45.3 |

| BDE-100 (2,2',4,4',6-pentabromodiphenyl ether) | 7.8 - 45.3 |

| BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) | 7.8 - 45.3 |

| BDE-153 (2,2',4,4',5,5'-hexabromodiphenyl ether) | 7.8 - 45.3 |

Data from a study on juvenile American kestrels, showing the retention of several PBDE congeners. The retention of BDE-100, the brominated analogue of this compound, was similar to that of other persistent PBDEs and PCBs. nih.gov

Analytical Methodologies for the Characterization of 2,2 ,4,4 ,6 Pentachlorodiphenyl Ether in Environmental and Biological Matrices

Advanced Sample Preparation Techniques

The accurate quantification of 2,2',4,4',6-Pentachlorodiphenyl ether (BDE-100) in environmental and biological matrices necessitates sophisticated sample preparation techniques to isolate the analyte from complex sample constituents. The choice of method depends on the sample matrix, the concentration of the target analyte, and the subsequent analytical instrumentation.

Extraction Protocols for Diverse Environmental Samples

Environmental matrices such as sediment, sludge, and water require robust extraction protocols to efficiently remove persistent organic pollutants like BDE-100.

A widely used method for solid samples like sediment and sludge is Soxhlet extraction . thermofisher.com This technique involves continuous extraction with an organic solvent over an extended period. For instance, sediment samples can be extracted with toluene (B28343) for 24 hours to ensure thorough removal of the analyte from the matrix. thermofisher.com

For plastic materials, an innovative and environmentally friendly approach involves the use of liquefied dimethyl ether (DME) . nih.gov This method can effectively separate plasticizers and other additives from the polymer matrix. nih.gov Given the use of polybrominated diphenyl ethers (PBDEs) as flame retardants in plastics, this technique holds promise for their extraction. thermofisher.com

General extraction procedures like maceration, where the sample is soaked in a solvent for a period, can also be adapted for environmental samples. nih.gov The selection of the solvent is critical and is based on the polarity of the target compound. nih.gov For the relatively nonpolar BDE-100, nonpolar solvents such as n-hexane or ethers would be appropriate choices. nih.gov

Below is a table summarizing extraction protocols for environmental samples.

Extraction from Complex Biological Samples (e.g., tissues, fluids)

Analyzing BDE-100 in biological samples like fish tissue presents challenges due to high lipid content and complex matrix composition. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been adapted for this purpose. nih.gov This approach typically involves an initial extraction with a solvent like acetonitrile (B52724), followed by a salting-out step to induce phase separation. nih.gov

The QuEChERS method has been successfully applied to fish tissue with varying lipid content for the analysis of PBDEs. nih.gov This technique is advantageous due to its speed, simplicity, and reduced solvent consumption compared to traditional methods. nih.gov

Clean-up and Fractionation Procedures

Following extraction, a clean-up step is crucial to remove co-extracted interfering compounds, such as lipids and other natural products, which can affect the accuracy and sensitivity of the analysis.

For extracts from environmental samples like sediment, purification can be achieved using adsorption chromatography . A common approach involves passing the extract through a column packed with basic alumina. thermofisher.com The analyte of interest is then eluted with a suitable solvent mixture, such as n-hexane/dichloromethane (B109758), leaving the interferences behind on the stationary phase. thermofisher.com

For biological extracts obtained via the QuEChERS method, dispersive solid-phase extraction (d-SPE) is often employed for clean-up. nih.gov This involves adding specific sorbents to the extract to remove interfering substances. For lipid-rich samples, sorbents like C18 are used to retain fatty acids. The cleaned extract is then typically filtered before analysis. nih.gov

Fractionation is a process that separates the extract into different fractions based on chemical properties, which can be essential when a complex mixture of compounds is present. nih.gov This can be achieved using various chromatographic techniques where solvents of increasing polarity are used to sequentially elute compounds from a stationary phase. nih.gov

High-Resolution Chromatographic Separation Methods

The separation and quantification of BDE-100 from other PBDE congeners and potential interferences are predominantly accomplished using high-resolution chromatographic techniques, with gas chromatography being the most established method.

Gas Chromatography (GC) Applications for Congener Resolution

Gas chromatography is the standard analytical technique for the analysis of PBDEs due to their volatility and thermal stability. thermofisher.com When coupled with mass spectrometry (GC-MS), it provides a powerful tool for the selective and sensitive detection of these compounds. thermofisher.comthermofisher.com

High-resolution capillary columns are essential for resolving the numerous PBDE congeners that may be present in a sample. nih.gov Columns such as the DB-5MS are commonly used for this purpose. nih.gov A significant challenge in PBDE analysis is the separation of "critical pairs," which are congeners that are difficult to resolve chromatographically. thermofisher.com An example is the pair BDE-49 and BDE-71, whose separation is crucial as they can have similar mass spectral fragmentation patterns. thermofisher.comthermofisher.com Advanced GC-MS/MS systems can achieve excellent separation of these critical pairs in under 11 minutes. thermofisher.com

The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) significantly enhances selectivity and sensitivity. thermofisher.comnih.gov These techniques allow for the detection of ultra-trace levels of PBDEs in complex matrices and help to reduce interferences that could lead to false positives. thermofisher.com For instance, GC/HRMS with isotope dilution using 13C-labeled standards is ideal for accurate and precise measurements. nih.gov

Below is a table summarizing typical GC conditions for PBDE analysis.

Emerging Liquid Chromatography (LC) Techniques

While GC is the dominant technique for PBDE analysis, liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is an emerging alternative for the analysis of various environmental pollutants. nih.gov LC offers advantages for compounds that are thermally labile or not easily volatilized. nih.gov

Modern LC systems utilize a variety of stationary phases and mobile phase conditions to achieve separations based on different chemical principles, such as affinity, electrostatic forces, and size. nih.gov For compounds like BDE-100, reversed-phase liquid chromatography (RPLC) would be the most applicable mode. In RPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net

The development of core-shell stationary phases has led to columns that provide higher efficiency and better resolution than traditional fully porous particles. nih.gov Furthermore, the coupling of LC with MS/MS allows for highly selective and sensitive detection, which is necessary for trace-level analysis in complex matrices. nih.gov The use of different ionization sources, such as electrospray ionization (ESI), enables the analysis of a wide range of compounds. researchgate.net

While specific applications of emerging LC techniques for BDE-100 are not as widespread as GC methods, the continuous advancements in LC column technology and MS detection offer a promising future for its application in this field, particularly as part of multi-residue methods that include a broader range of environmental contaminants. nih.govchromatographyonline.com

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of PCDEs. The choice of MS technique is critical for achieving the desired analytical objectives, from qualitative identification to precise quantification at trace levels.

Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools for the definitive identification and quantification of this compound, providing a high degree of certainty by minimizing matrix interferences.

Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific precursor ion (typically the molecular ion, [M]⁺˙) corresponding to the mass of the target analyte, its fragmentation through collision-induced dissociation (CID), and the subsequent detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity. For pentachlorodiphenyl ether, the fragmentation process generally involves the loss of chlorine atoms (Cl), the cleavage of the ether bond, or the loss of a chlorophenoxy group. dtic.milresearchgate.net The selection of unique precursor-to-product ion transitions is crucial for distinguishing between different PCDE congeners and other co-eluting compounds. researchgate.netsigmaaldrich.com While specific MRM transitions for every congener are determined empirically during method development, the principles of fragmentation for aryl ethers provide a basis for predicting likely fragmentation pathways. researchgate.netmiamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of an ion's elemental composition from its exact mass. The theoretical monoisotopic mass of this compound (C₁₂H₅Cl₅O) is 339.878303 g/mol . epa.gov HRMS can resolve the target analyte from interfering ions that may have the same nominal mass but a different elemental formula, a common challenge in complex environmental matrices. chemicalbook.comnih.gov The high mass accuracy reduces the potential for false positives and provides a high level of confidence in the identification of the analyte. nih.gov

The table below summarizes the key mass spectrometric parameters for this compound.

| Parameter | Value | Significance |

| Molecular Formula | C₁₂H₅Cl₅O | Defines the elemental composition. |

| Monoisotopic Mass | 339.878303 u | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. Crucial for HRMS identification. epa.gov |

| Nominal Mass | 340 u | The integer mass of the molecule, used in low-resolution mass spectrometry. |

| Ionization Technique | Electron Ionization (EI) | Commonly used with Gas Chromatography (GC), produces a characteristic fragmentation pattern. |

| MS/MS Precursor Ion | m/z 340 (isotope cluster) | The molecular ion group selected for fragmentation in MS/MS analysis. |

| Expected MS/MS Product Ions | Fragments from loss of Cl, CO, COCl, and cleavage of the ether linkage | Specific product ions are used for quantification and confirmation in MRM mode. dtic.milresearchgate.net |

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of organic micropollutants. epa.gov This approach involves spiking the sample with a known amount of a stable, isotopically labeled version of the target analyte before sample extraction and cleanup. For this compound, the ideal internal standard would be its ¹³C-labeled analogue (¹³C₁₂-2,2',4,4',6-pentachlorodiphenyl ether).

This labeled standard is chemically identical to the native analyte and therefore behaves in the same way during extraction, cleanup, and chromatographic analysis, effectively correcting for any analyte losses during sample preparation. nih.govnist.gov Because the labeled and unlabeled compounds are separated by the mass spectrometer based on their mass difference, the ratio of the native analyte to the labeled standard can be used to calculate a highly accurate and precise concentration. dtic.mil The use of ¹³C-labeled standards is considered superior to deuterium (B1214612) (²H)-labeled standards, as they have a lower risk of chromatographic separation from the native compound and are less susceptible to isotopic exchange. dtic.mil

| Feature of Isotope Dilution | Advantage in PCDE Analysis |

| Analyte Loss Correction | Compensates for incomplete recovery during sample extraction and cleanup, which is common in complex matrices like soil and biota. nih.gov |

| Matrix Effect Compensation | Corrects for signal suppression or enhancement in the mass spectrometer's ion source caused by co-extracted matrix components. nist.gov |

| High Precision & Accuracy | Provides the most accurate quantification possible by minimizing measurement uncertainty. epa.gov |

| Method Robustness | Leads to more reliable and reproducible results across different sample types and laboratories. |

Quality Assurance/Quality Control (QA/QC) in PCDE Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and legally defensible data in the analysis of PCDEs. nih.govresearchgate.net A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: A sample of a clean matrix, free of the analyte, is processed and analyzed in the same manner as the field samples. This is done to check for contamination from reagents, glassware, or the analytical system.

Spiked Blanks / Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the analyte and its labeled standard. The recovery of the analyte is measured to assess the accuracy and performance of the analytical method.

Matrix Spikes / Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a field sample, which is then analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the analytical method's performance.

Use of Certified Reference Materials (CRMs): Analyzing a CRM with a certified concentration of the target analyte in a similar matrix provides an independent assessment of the accuracy and traceability of the measurement. researchgate.netnih.gov

Internal Standards: The use of isotopically labeled internal standards, as described in the isotope dilution section, is a critical QC measure for every sample to correct for recovery and instrument variability. nih.gov

Interlaboratory Studies: Participation in proficiency testing schemes and interlaboratory comparison studies helps to assess a laboratory's performance against other labs and ensures the comparability of data. nih.gov

Development of Reference Materials and Standards for PCDE Analysis

The availability of high-quality reference materials and standards is fundamental to achieving accuracy and comparability in the analysis of this compound. These materials are used for instrument calibration, method validation, and quality control. sigmaaldrich.com

Calibration Standards: Solutions of the native (unlabeled) this compound with a certified purity are required to create a calibration curve against which the sample concentrations are measured. These are available from various chemical suppliers.

Isotopically Labeled Standards: As discussed, stable isotope-labeled standards, particularly those labeled with ¹³C, are crucial for accurate quantification via isotope dilution mass spectrometry. While not always available off-the-shelf for every specific congener, specialized laboratories and suppliers can perform custom syntheses. sigmaaldrich.comnih.gov

Certified Reference Materials (CRMs): CRMs are homogeneous and stable materials with one or more certified property values, accompanied by an uncertainty statement and a statement of metrological traceability. sigmaaldrich.comcpachem.com For environmental analysis, these are typically natural matrices like sediment, soil, or biota that contain the analyte at a certified concentration. The development of CRMs is a complex process involving material processing, homogeneity and stability testing, and characterization by multiple independent laboratories using different analytical methods. nemc.us While CRMs for PCDEs are not as common as those for PCBs or PBDEs, materials like ERM®-CD100, a wood sample certified for pentachlorophenol, demonstrate the feasibility and importance of such standards for related chlorinated compounds. researchgate.netbam.de The use of CRMs is a key requirement for laboratory accreditation under standards like ISO/IEC 17025. nemc.us

The table below lists the types of standards and reference materials essential for the analysis of this compound.

| Material Type | Purpose | Availability |

| Native Analytical Standard | Instrument calibration, spiking studies | Commercially available as solutions. |

| ¹³C-Labeled Internal Standard | Isotope dilution for accurate quantification | Available from specialized suppliers; may require custom synthesis. sigmaaldrich.com |

| Certified Reference Material (CRM) | Method validation, accuracy assessment, quality control | Limited for specific PCDEs, but available for related compound classes (PCBs, PBDEs) in various matrices (e.g., sediment, fish tissue). researchgate.net |

Advanced Research Topics and Future Directions for 2,2 ,4,4 ,6 Pentachlorodiphenyl Ether

Predictive Modeling for Environmental Fate and Behavior

Predictive models are crucial tools for assessing the potential risks of chemicals like 2,2',4,4',6-pentachlorodiphenyl ether. By simulating their distribution and persistence in the environment, these models can inform regulatory decisions and guide remediation efforts.

Multimedia mass balance models are mathematical tools used to predict the environmental distribution of chemicals. These models consider various environmental compartments, such as air, water, soil, and sediment, and the transfer of chemicals between them. For persistent organic pollutants (POPs) like polychlorinated diphenyl ethers (PCDEs), these models can estimate their long-range transport and accumulation in different ecosystems.

While specific multimedia mass balance models for this compound are not extensively documented in publicly available literature, the principles of these models are applicable. A study on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which share structural similarities with PCDEs, demonstrated the use of a multimedia mass balance model to assess their fate and transport. nih.gov The model predicted concentrations in air and soil that were generally within one order of magnitude of monitored data, highlighting the utility of this approach. nih.gov However, the study also noted that the large grid size used in the model could lead to overpredictions in some areas and underpredictions near sources, indicating a need for refinement. nih.gov

Future research in this area will likely focus on developing and validating multimedia mass balance models specifically parameterized for this compound and other PCDEs. This will require accurate data on its physical-chemical properties and environmental degradation rates.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that relates the chemical structure of a molecule to its physical-chemical properties and environmental fate parameters. nih.gov These models are particularly valuable for compounds like this compound, where experimental data may be limited.

A significant study in this area involved the development of QSPR models for all 209 PCDE congeners. nih.gov Using quantum chemical descriptors, the researchers established linear relationships for properties such as n-octanol/water partition coefficient (log KOW), vapor pressure, and aqueous solubility. nih.gov These models demonstrated good predictive capabilities, which were validated through cross-validation and external test sets. nih.gov The ability to predict these fundamental properties is essential for assessing the environmental behavior of this compound, including its potential for bioaccumulation and long-range transport.

The following table summarizes key environmental parameters for which QSPR models have been developed for PCDEs:

| Environmental Parameter | Importance in Environmental Fate Assessment |

| n-octanol/water partition coefficient (log KOW) | Indicates the potential for a chemical to bioaccumulate in organisms. |

| Vapor Pressure | Influences the partitioning of a chemical between the atmosphere and other environmental compartments. |

| Aqueous Solubility | Determines the concentration of a chemical that can be dissolved in water, affecting its mobility in aquatic systems. |

| Henry's Law Constant | Describes the partitioning of a chemical between air and water. |

Future advancements in QSPR modeling for this compound will likely involve the use of more sophisticated machine learning algorithms and the incorporation of a wider range of molecular descriptors to improve the accuracy of predictions.

Research and Development of Remediation Strategies for PCDE Contamination

Given the persistence of this compound in the environment, the development of effective remediation technologies is a high priority. Research is exploring a range of biological, physical, and chemical methods to remove or degrade this compound from contaminated soil and water.

Bioremediation utilizes living organisms, such as microorganisms and plants, to break down or sequester environmental pollutants. These approaches are often considered more environmentally friendly and cost-effective than traditional physical or chemical methods.

Microbial Degradation: Research has shown that certain microorganisms can degrade structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). For instance, various bacterial strains, including species of Pseudomonas and Alcaligenes, have demonstrated the ability to degrade a range of PCB congeners. epa.gov The degradation process often involves a two-stage process of anaerobic reductive dechlorination followed by aerobic breakdown. wikipedia.org Similarly, aerobic bacteria such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 have been shown to degrade PBDEs with fewer than six bromine atoms. ucanr.edu While direct evidence for the microbial degradation of this compound is scarce, the findings for PCBs and PBDEs suggest that similar microbial pathways could be exploited for its remediation. epa.govucanr.edu

Phytoremediation: This technique uses plants to remove, degrade, or contain environmental contaminants. nih.govnih.gov For hydrophobic organic compounds like PCDEs, phytoremediation can be challenging. However, some plants have shown promise in the remediation of PCB-contaminated soils. mdpi.com For example, certain cucurbitaceae plants and alfalfa can extract and absorb PCBs from the soil. mdpi.com The plants can then be harvested and disposed of, effectively removing the contaminants from the site. Furthermore, plants can enhance microbial degradation in the root zone (rhizosphere) by releasing enzymes and other compounds that stimulate microbial activity. mdpi.com

The table below provides examples of organisms studied for the bioremediation of related chlorinated and brominated compounds:

| Organism Type | Species Examples | Target Contaminants |

| Bacteria | Pseudomonas sp., Alcaligenes sp. | Polychlorinated Biphenyls (PCBs) |

| Rhodococcus jostii RHA1, Burkholderia xenovorans LB400 | Polybrominated Diphenyl Ethers (PBDEs) | |

| Plants | Cucurbitaceae (squash, cucumber), Alfalfa | Polychlorinated Biphenyls (PCBs) |

Future research in bioremediation of this compound will focus on identifying and isolating specific microbial strains or plant species with a high capacity for its degradation or uptake. Genetic engineering and the optimization of environmental conditions to enhance bioremediation are also promising areas of investigation.

Physical remediation technologies aim to remove contaminants from a matrix or to immobilize them to prevent their spread. Adsorption is a key process in this category, involving the binding of contaminants to the surface of a solid material.

For hydrophobic compounds like PCDEs, various adsorbent materials can be effective. Studies on PCBs have shown that they can be adsorbed onto materials such as microplastics, with adsorption percentages ranging from 20% to 60%. mdpi.com The degree of adsorption is influenced by the properties of both the chemical and the adsorbent material. mdpi.com For example, PCBs with a lower degree of chlorination have been found to have higher adsorption percentages. mdpi.com

Activated carbon is another well-known adsorbent for organic pollutants. Its high surface area and porous structure make it effective at sequestering hydrophobic compounds from water and sediment. While specific studies on the adsorption of this compound are limited, the principles of adsorption for similar compounds are directly applicable.

Ongoing research in this area includes the development of novel adsorbent materials with higher efficiency and selectivity for PCDEs, as well as the optimization of in-situ sequestration techniques where adsorbents are applied directly to contaminated sediments to reduce the bioavailability of the pollutants.

Chemical remediation techniques involve the use of chemical reactions to transform pollutants into less harmful substances. For chlorinated compounds like this compound, dehalogenation and advanced oxidation processes are promising approaches.

Dehalogenation: This process involves the removal of chlorine atoms from the molecule. Research on PCBs and PBDEs has demonstrated the effectiveness of various dehalogenation methods. For example, a hybrid bioinorganic catalyst using palladium supported on biomass (Bio-Pd0) has been shown to cause stepwise dehalogenation of PCBs and PBDEs. core.ac.ukrsc.orgmerckmillipore.com Another study found that the reductive dehalogenase enzyme from the bacterium Dehalococcoides mccartyi can dehalogenate both PCBs and PBDEs. acs.org Nanoscale zerovalent iron (nZVI) has also been investigated for the dehalogenation of these compounds, with its effectiveness enhanced by the addition of palladium. nih.gov These studies suggest that similar catalytic and microbial dehalogenation approaches could be effective for this compound.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures that generate highly reactive hydroxyl radicals (·OH) to oxidize organic pollutants. wikipedia.org These processes can include ozonation, the use of hydrogen peroxide with UV light, and Fenton's reagent. wikipedia.org AOPs have been shown to be effective in degrading a wide range of persistent organic pollutants, including pentachlorophenol. researchgate.net While specific applications of AOPs for this compound are not well-documented, the non-selective nature of hydroxyl radicals suggests that these methods would be effective in breaking down the molecule. wikipedia.org However, it is important to carefully select operating conditions to avoid the formation of toxic by-products. nih.gov

The following table summarizes some chemical remediation techniques and their potential application to this compound based on studies of similar compounds.

| Remediation Technique | Description |

| Catalytic Dehalogenation | Use of catalysts like palladium to remove chlorine atoms. |

| Microbial Dehalogenation | Utilization of enzymes from microorganisms to remove chlorine atoms. |

| Nanoscale Zerovalent Iron (nZVI) | Use of iron nanoparticles for reductive dehalogenation. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize the compound. |

Future research will likely focus on optimizing the efficiency and cost-effectiveness of these chemical remediation techniques for PCDEs, as well as investigating potential degradation pathways and the formation of any harmful by-products.

Research Gaps and Emerging Areas in Polychlorinated Diphenyl Ether Science

A thorough review of the existing scientific literature reveals that while much is known about PCDEs as a class of compounds, congener-specific data, particularly for this compound, remains sparse. tandfonline.comnih.govnih.gov This lack of detailed information represents a significant research gap that needs to be addressed to accurately assess its environmental and human health risks.

Key research gaps for this compound and the broader PCDE field include:

Congener-Specific Toxicity Data: The toxicological profiles of most individual PCDE congeners, including this compound, are not well characterized. tandfonline.comtandfonline.com Future research must focus on determining the specific toxic effects and potencies of this and other pentachlorodiphenyl ethers.

Environmental Fate and Transport: While it is understood that PCDEs are persistent and can undergo long-range environmental transport, the specific pathways and transformation products of this compound are largely unknown. nih.govnih.gov Studies are needed to investigate its degradation rates, bioaccumulation potential in various environmental compartments, and the formation of hydroxylated or other metabolic byproducts. nih.govnih.gov

Source Apportionment: Identifying the primary sources of this compound in the environment is crucial for developing effective mitigation strategies. While PCDEs are known byproducts of certain industrial processes, the specific contribution of various sources to the environmental burden of this congener requires further investigation. tandfonline.comresearchgate.net

Human Exposure and Health Effects: Limited data exists on the levels of this compound in human tissues and the potential health consequences of exposure. researchgate.net More extensive biomonitoring studies are needed, coupled with epidemiological and toxicological research to understand the potential for adverse health outcomes.

Emerging areas of research in PCDE science that are directly applicable to this compound include the development of more sensitive and isomer-specific analytical methods and the application of computational toxicology to predict the properties and toxicity of individual congeners. researchgate.net

Table 1: Key Research Gaps in Polychlorinated Diphenyl Ether (PCDE) Science with a Focus on this compound

| Research Area | Specific Gaps for this compound | Broader Gaps for PCDEs |

| Toxicology | Lack of congener-specific data on carcinogenicity, neurotoxicity, and endocrine disruption. | Incomplete toxicological profiles for the majority of the 209 congeners. |

| Environmental Fate | Unknown degradation pathways, rates, and transformation products in various media. | Limited understanding of the environmental persistence and bioaccumulation of many congeners. |

| Source Identification | Unclear primary emission sources and formation pathways. | Difficulty in apportioning environmental concentrations to specific industrial or combustion sources. |

| Human Exposure | Scarcity of data on levels in human populations and associated health risks. | Insufficient biomonitoring data and epidemiological studies for most congeners. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2',4,4',6-Pentachlorodiphenyl ether (PCDE) relevant to environmental fate?

- Answer : The molecular formula is C₁₂H₅Cl₅O with a molecular weight of 356.4 g/mol . Its structure includes five chlorine substituents at the 2,2',4,4',6 positions on the diphenyl ether backbone, which influence its hydrophobicity (log Kₒw estimated >6) and persistence in lipid-rich environments. The IUPAC Standard InChIKey for identification is KXEOYBYEJCRPGB-UHFFFAOYSA-N . These properties dictate its bioaccumulation potential and resistance to hydrolysis, making it a persistent organic pollutant (POP) .

Q. How is this compound identified and quantified in environmental samples?

- Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. EPA Method 1614 recommends using 50 µg/mL isooctane solutions as certified reference materials (e.g., CDE-100S) for calibration . Congener-specific separation requires high-resolution columns (e.g., DB-5MS) to resolve structural analogs like 2,2',4,4',5-Pentachlorodiphenyl ether (CDE-099S), which co-elute in complex matrices . Detection limits in water samples are typically 0.5 µg/L under EPA protocols .

Q. What regulatory frameworks govern the monitoring of this compound?

- Answer : Under the U.S. EPA’s Second Unregulated Contaminant Monitoring Rule (UCMR 2), it is classified as a flame retardant analog requiring monitoring in drinking water at a minimum reporting level of 0.5 µg/L . The "First Specific Chemical Substance" designation under Japan’s Chemical Substances Control Law (CSCL) mandates strict usage permits due to its persistence .

Advanced Research Questions

Q. How does the chlorination pattern of this compound influence its environmental persistence compared to other PCDE congeners?

- Answer : The 2,2',4,4',6 substitution pattern reduces steric hindrance, enhancing molecular stability and resistance to microbial degradation compared to ortho-substituted congeners like 2,3,3',4,4'-Pentachlorodiphenyl ether (PCDE-105). This congener’s half-life in sediments exceeds 10 years , whereas PCDE-105 degrades 30% faster due to accessible ortho-chlorine sites . Computational models (e.g., EPI Suite) predict its atmospheric oxidation rate is 1.5× slower than tetra-chlorinated analogs .

Q. What synthetic routes are available for this compound, and what byproducts are of concern?

- Answer : A modified Ullmann ether synthesis is employed, reacting 3,4-dichloro-6-methoxyphenol with 1,2,4,5-tetrachlorobenzene in dimethyl sulfoxide (DMSO) at 100°C for 60 hours. Demethylation of intermediates yields the target compound . Key byproducts include dechlorinated diphenyl ethers and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) , a highly toxic dioxin formed via thermal cyclization. Rigorous purification (e.g., ether-hexane chromatography) is required to isolate the PCDE congener .

Q. What analytical challenges arise in distinguishing this compound from co-occurring halogenated flame retardants?

- Answer : Co-elution with 2,2',4,4',6-Pentabromodiphenyl ether (BDE-100) is common in GC-MS runs. To resolve this, use isotopic dilution mass spectrometry with ¹³C-labeled internal standards and tandem MS (MS/MS) for fragmentation pattern confirmation . Matrix effects in biota (e.g., lipid-rich tissues) necessitate accelerated solvent extraction (ASE) and silica gel cleanup to reduce interference .

Q. What are the potential metabolic pathways and toxicological endpoints of this compound in mammalian models?

- Answer : In vivo studies suggest hepatic cytochrome P450 enzymes (CYP1A1/2) mediate hydroxylation at the para position, forming reactive quinones that induce oxidative stress . Chronic exposure in rodents shows a LOAEL of 1 mg/kg/day , with thyroid disruption (reduced T4 levels) and hepatocyte vacuolation as primary endpoints . Comparative toxicokinetics with PBDEs indicate slower elimination rates (t₁/₂ ≈ 120 days in rats) due to higher chlorine content .

Q. How does this compound partition in multiphase environmental systems?

- Answer : Its octanol-water partition coefficient (log Kₒw = 6.8) predicts strong adsorption to organic matter (e.g., soil organic carbon content >2%) and negligible aqueous solubility (0.12 µg/L at 25°C) . In sediment-water systems, >90% partitions to particulate phases, with Henry’s Law constant (1.2×10⁻⁵ atm·m³/mol) indicating minimal volatilization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.